![molecular formula C7H5F3O2S B1465285 5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid CAS No. 1160720-52-4](/img/structure/B1465285.png)
5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid
Overview
Description
5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid is a chemical compound with the molecular formula C7H5F3O2S . It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom . Thiophene derivatives have been of interest to scientists due to their potential as biologically active compounds .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives . The Paal–Knorr reaction is a condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of 5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid is based on the thiophene core, which is a five-membered ring containing one sulfur atom . The molecule also contains a carboxylic acid group and a 2,2,2-trifluoroethyl group attached to the thiophene ring .Chemical Reactions Analysis
Thiophene derivatives, including 5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid, can undergo a variety of chemical reactions. For instance, they can participate in condensation reactions, such as the Gewald and Paal–Knorr reactions mentioned earlier . Additionally, they can undergo reactions with various substrates to form new compounds .Scientific Research Applications
Role in Synthesis of Thiophene Derivatives
Thiophene-based analogs, including “5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid”, have been the focus of many scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that “5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid” could potentially be used in these fields.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This implies that “5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid” could be used in the development of new organic semiconductors.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are also used in the fabrication of organic field-effect transistors (OFETs) . This suggests that “5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid” could be used in the production of OFETs.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This implies that “5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid” could be used in the production of OLEDs.
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that “5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid” could potentially be used in the development of new drugs with these properties.
Versatile Acylation Reagent
2,2,2-Trifluoroethyl aliphatic carboxylates have been used as versatile acylation reagents in reactions, including transesterification, amidation, and kinetic resolution of aliphatic amines . This suggests that “5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid” could be used as an acylation reagent in these reactions.
Photopolymerization Catalyst
3-Thiophenecarboxylic acid has been used in the photopolymerization process catalyzed by potassium dichromate . This suggests that “5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid” could potentially be used in similar processes.
Future Directions
Thiophene derivatives, including 5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid, continue to be an area of interest for researchers due to their potential biological activity . Future research may focus on exploring new synthesis methods, investigating their mechanisms of action, and developing new applications in medicinal chemistry and other fields.
properties
IUPAC Name |
5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O2S/c8-7(9,10)2-5-1-4(3-13-5)6(11)12/h1,3H,2H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTRERKVQZYYIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(=O)O)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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